molecular formula C21H36O10 B1147197 Tri(propylene glycol) glycerolate diacrylate CAS No. 156884-88-7

Tri(propylene glycol) glycerolate diacrylate

Cat. No.: B1147197
CAS No.: 156884-88-7
M. Wt: 448.5
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tri(propylene glycol) glycerolate diacrylate is a chemical compound with the molecular formula C21H36O10. It is a diacrylate ester derived from propylene glycol and glycerol. This compound is known for its low viscosity, high reactivity, and excellent cross-linking properties, making it a valuable material in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tri(propylene glycol) glycerolate diacrylate typically involves the esterification of propylene glycol and glycerol with acrylic acid. The reaction is catalyzed by an acid catalyst, such as sulfuric acid, and is carried out in the presence of a polymerization inhibitor to prevent premature polymerization. The reaction mixture is heated to a temperature range of 70-90°C for 20-40 minutes, followed by further heating to 80-115°C for 3-5 hours to complete the esterification process .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction is conducted in a reaction kettle, and the mixture is continuously stirred to ensure uniformity. After the reaction is complete, the product is purified by washing with soda water and sodium chloride solution to remove any impurities. The final product is obtained by separating the organic phase, followed by cooling and filtration .

Chemical Reactions Analysis

Types of Reactions

Tri(propylene glycol) glycerolate diacrylate undergoes various chemical reactions, including:

    Polymerization: It can undergo free radical polymerization to form cross-linked polymers.

    Addition Reactions: The acrylate groups can participate in Michael addition reactions with nucleophiles.

    Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Polymerization: Initiated by free radical initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) under UV light or heat.

    Addition Reactions: Typically carried out in the presence of a base, such as triethylamine, at room temperature.

    Hydrolysis: Conducted using dilute hydrochloric acid or sodium hydroxide at elevated temperatures.

Major Products Formed

    Polymerization: Cross-linked polymers with enhanced mechanical properties.

    Addition Reactions: Michael adducts with various nucleophiles.

    Hydrolysis: Propylene glycol, glycerol, and acrylic acid.

Scientific Research Applications

Tri(propylene glycol) glycerolate diacrylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tri(propylene glycol) glycerolate diacrylate primarily involves its ability to undergo polymerization and cross-linking reactions. The acrylate groups in the compound can form covalent bonds with other monomers or polymers, resulting in a three-dimensional network. This cross-linking enhances the mechanical strength, thermal stability, and chemical resistance of the resulting materials .

Comparison with Similar Compounds

Similar Compounds

    Trimethylolpropane triacrylate: Another tri-functional acrylate ester with similar cross-linking properties.

    1,6-Hexanediol diacrylate: A di-functional acrylate ester used in similar applications.

    Tetra(ethylene glycol) diacrylate: A di-functional acrylate ester with lower viscosity and different solubility properties.

Uniqueness

Tri(propylene glycol) glycerolate diacrylate is unique due to its combination of low viscosity, high reactivity, and excellent cross-linking ability. These properties make it particularly suitable for applications requiring strong adhesion, durability, and resistance to environmental factors .

Properties

IUPAC Name

[2-hydroxy-3-[3-[3-[3-(2-hydroxy-3-prop-2-enoyloxypropoxy)propoxy]propoxy]propoxy]propyl] prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H36O10/c1-3-20(24)30-16-18(22)14-28-12-6-10-26-8-5-9-27-11-7-13-29-15-19(23)17-31-21(25)4-2/h3-4,18-19,22-23H,1-2,5-17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTXPADSJLRJXBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)OCC(COCCCOCCCOCCCOCC(COC(=O)C=C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H36O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.